Enhanced Duplex Stability vs. Unmodified Cytidine
The incorporation of 5-methylcytidine into a DNA duplex provides a quantifiable increase in thermal stability compared to unmodified deoxycytidine (dC). This effect is independent of the N4-protecting group used during synthesis. Data for the related 5-Me-dC(Bz) amidite shows a melting temperature (Tm) increase of 1.3°C per insertion [1]. This stabilization is crucial for applications requiring high-affinity binding, such as antisense oligonucleotides, probe design, and triple helix formation [2].
| Evidence Dimension | Duplex Thermal Stability |
|---|---|
| Target Compound Data | ΔTm = +1.3°C per modification |
| Comparator Or Baseline | Unmodified 2'-deoxycytidine (dC) in the same sequence context |
| Quantified Difference | 1.3°C increase in melting temperature (Tm) per 5-methyl-dC insertion |
| Conditions | DNA duplex melting analysis in standard buffer conditions |
Why This Matters
Procurement of 5-methyl-dC phosphoramidites, regardless of the N4-protecting group, is justified when enhanced target binding affinity and duplex stabilization are required.
- [1] Glen Research. (n.d.). 5-Me-dC-CE Phosphoramidite (10-1060) Technical Datasheet. View Source
- [2] Ferrer, E., Fàbrega, C., Garcia, R.G., Azorín, F., & Eritja, R. (1996). Preparation of oligonucleotides containing 5-bromouracil and 5-methylcytidine. Nucleosides, Nucleotides & Nucleic Acids, 15(4), 907-921. View Source
